

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

molecular weight and formula

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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

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An In-Depth Technical Guide to **1-Bromo-2-fluoro-4-(methylsulfonyl)benzene**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-2-fluoro-4-(methylsulfonyl)benzene**, a key chemical intermediate for researchers in organic synthesis and drug development. We will delve into its core molecular properties, including its precise molecular weight and formula, and explore its synthesis, chemical reactivity, and significant applications. This document is designed to serve as a practical resource for scientists, offering field-proven insights into leveraging this versatile compound in the laboratory, with a focus on its role in the creation of complex pharmaceuticals and other high-value molecules.

Core Molecular Profile

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is a substituted aromatic compound featuring a unique combination of functional groups that make it a highly valuable building block in synthetic chemistry.^[1] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, and the methylsulfonyl group often enhances solubility and can participate in critical hydrogen bonding interactions within biological systems.^[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and stoichiometric calculations.

Property	Value	Source(s)
IUPAC Name	1-bromo-2-fluoro-4-(methylsulfonyl)benzene	[1]
CAS Number	1032825-02-7	[2][3][4]
Molecular Formula	C ₇ H ₆ BrFO ₂ S	[1][3][4]
Molecular Weight	253.09 g/mol	[1][3]
Canonical SMILES	CS(=O) (=O)C1=CC(=C(C=C1)F)Br	[1]
InChI Key	AWPCMCTZZRSEB- UHFFFAOYSA-N	[1]

Structural Significance for Drug Discovery

The arrangement of the three key functional groups on the benzene ring is not accidental; it is a scaffold frequently encountered in medicinal chemistry.

Caption: Functional roles of the key substituents in drug design.

Synthesis and Chemical Reactivity

The synthesis of **1-Bromo-2-fluoro-4-(methylsulfonyl)benzene** requires a multi-step approach that strategically introduces each functional group. The reactivity of the final product is dominated by the aryl bromide, making it an excellent substrate for constructing more complex molecules.

Plausible Synthetic Pathway

A logical synthetic route would start from a commercially available fluorinated precursor, followed by sulfonation and subsequent bromination. This sequence is often chosen to manage the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Caption: A plausible synthetic route to the target compound.

Key Chemical Reactions: Suzuki-Miyaura Coupling

The primary utility of this compound in synthetic workflows is its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by a palladium(0) catalyst, enabling the formation of a new carbon-carbon bond. This is a cornerstone of modern pharmaceutical synthesis.^[1]

This protocol describes a self-validating system for coupling **1-Bromo-2-fluoro-4-(methylsulfonyl)benzene** with a generic boronic acid. The success of the reaction is validated by the consumption of starting materials and the appearance of a new, higher molecular weight product, easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Reactor Setup:** To a dry, nitrogen-flushed round-bottom flask, add **1-Bromo-2-fluoro-4-(methylsulfonyl)benzene** (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- **Solvent and Base Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na_2CO_3 , 2.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.
- **Reaction Execution:** Heat the mixture to 80-100 °C under a nitrogen atmosphere. The reaction progress should be monitored every hour by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final coupled product.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][5][6] Its structure allows it to be a key component in studies related to enzyme inhibition and protein-ligand interactions.[1]

Role as a Versatile Chemical Intermediate

The distinct reactivity of the halogen atoms allows for selective and sequential reactions, making it a versatile tool for building molecular diversity. For instance, the bromo group can be selectively targeted for a Suzuki coupling, leaving the fluoro group untouched for potential later modification or for its inherent electronic effects. This versatility is highly sought after in the synthesis of compound libraries for high-throughput screening.

Workflow for Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules ("fragments") like **1-Bromo-2-fluoro-4-(methylsulfonyl)benzene** are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The bromo-substituent on this fragment provides a perfect vector for this "growing" phase via cross-coupling chemistry.

Caption: Workflow illustrating the use of a reactive fragment in FBDD.

Safety and Handling

Proper handling of **1-Bromo-2-fluoro-4-(methylsulfonyl)benzene** is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS) and should be consulted before use.[2][3]

Hazard Identification

While a full toxicological profile is not extensively documented, compounds with similar structures can be harmful.[7] Standard precautions for handling chemical reagents should be strictly followed.

- Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
- Irritation: Can cause skin and serious eye irritation.

First Aid Measures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably a chemical fume hood.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is more than just a chemical with a specific molecular weight and formula. It is a strategically designed building block that provides chemists with a reliable and versatile tool for molecular construction. Its unique combination of a reactive cross-coupling handle (bromine), a modulating element (fluorine), and a group that enhances physicochemical properties (methylsulfonyl) makes it an invaluable asset in the fields of pharmaceutical and materials science research. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and impactful molecules.

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